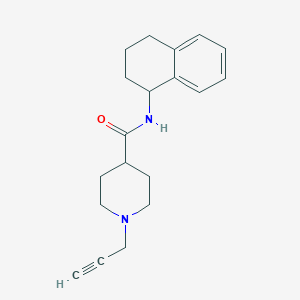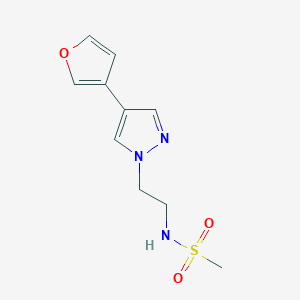![molecular formula C19H20N2O5S B2920581 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-13-8](/img/structure/B2920581.png)
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multifunctional Mononuclear Bisthienylethene-Cobalt(II) Complexes
Research by Cao et al. (2015) explores the synthesis and characterization of multifunctional mononuclear complexes derived from bisthienylethenes containing N,O-donor binding sites. These complexes exhibit distinct magnetic behaviors and photochromic properties, suggesting potential applications in the development of materials with magnetic and optical functionalities Cao, D.-K., Wei, R.-H., Li, X.-X., & Gu, Y.-W., Dalton Transactions, 2015.
Corrosion Inhibition Efficacy of Imidazole Derivatives
Prashanth et al. (2021) synthesized new imidazole derivatives and investigated their corrosion inhibition efficacy on mild steel in acidic solutions. This study emphasizes the role of functional groups in enhancing corrosion inhibition efficiency, offering insights into the design of more effective corrosion inhibitors Prashanth, M., Kumar, C., Prathibha, B., Raghu, M., Kumar, K., Jagadeesha, M. B., Mohana, K. N., & Krishna, H., Journal of Molecular Liquids, 2021.
Molecular and Crystal Structures of Imidazole Derivatives
Askerov et al. (2019) provided detailed structural analysis of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II), contributing to the understanding of the molecular and crystal structures of imidazole derivatives. This research could be instrumental in designing materials with specific crystallographic properties Askerov, R., Magerramov, A., Osmanov, V. K., Baranov, E. V., Borisova, G., Samsonova, A. D., & Borisov, A. V., Russian Journal of Coordination Chemistry, 2019.
Green Synthesis of Multi-substituted Imidazoles
Mohamed et al. (2015) focused on the green synthesis, spectroscopic, and structural investigation of multi-substituted imidazoles. Their research highlights the efficiency and environmental benefits of using novel ionic liquid catalysts for the synthesis of imidazole derivatives, pointing towards sustainable practices in chemical synthesis Mohamed, S., Simpson, J., Marzouk, A. A., Talybov, A., Abdelhamid, A. A., Abdullayev, Y., & Abbasov, V., Zeitschrift für Naturforschung B, 2015.
properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-14-7-5-6-13(10-14)20-16-11-27(23,24)12-17(16)21(19(20)22)15-8-3-4-9-18(15)26-2/h3-10,16-17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDTWKBMSWEURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

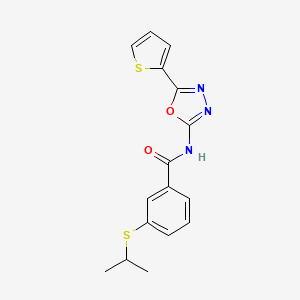
![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)

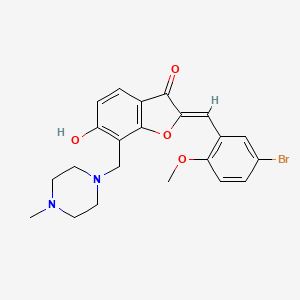
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)
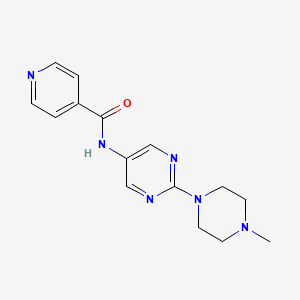
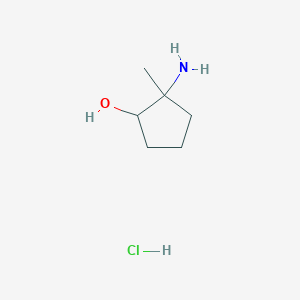
![4-[[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2920509.png)
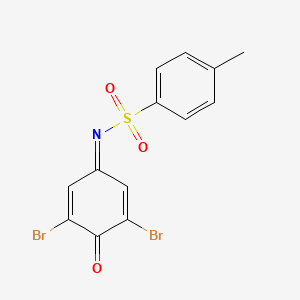
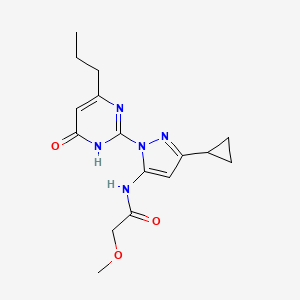

![Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920516.png)
